molecular formula C17H16N2O3S B2489331 ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate CAS No. 819847-41-1

ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate

Cat. No. B2489331
CAS RN: 819847-41-1
M. Wt: 328.39
InChI Key: SXYCZGMNPPJQCK-UHFFFAOYSA-N
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Description

Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate is a chemical compound with the molecular formula C17H16N2O3S . It has a molecular weight of 328.39 .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-3-yl group attached to an ethyl propanoate group . The presence of the thieno[2,3-d]pyrimidin-3-yl group suggests that this compound may have interesting chemical properties and potential applications in various fields.


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate are not available, similar compounds have been involved in various reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 328.39 . Other specific properties such as boiling point and storage conditions are not provided in the available resources .

Scientific Research Applications

Synthesis of New Compounds

The compound can be used as a starting material in the synthesis of new compounds. For instance, it can be condensed with formamide to produce 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile . This new compound can then be treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative .

Production of 4-Aminobenzothienopyrimidines

The 4-chloro derivative obtained from the compound can react with secondary amines to afford a series of 4-aminobenzothienopyrimidines . These derivatives have potential applications in various fields, including medicinal chemistry and materials science.

Antiviral Research

Compounds containing five-membered heteroaryl amines, which can be synthesized from the compound, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these amines could lead to the development of new antiviral therapeutics.

Cytotoxicity Studies

Some derivatives of the compound have shown optimal cytotoxic effects against cancer cell lines . This indicates that the compound and its derivatives could be explored for potential applications in cancer therapy.

Biological and Clinical Applications

Derivatives of the compound are of wide interest due to their diverse biological and clinical applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Development of New Therapeutic Possibilities

The compound and its derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This makes them a valuable resource in the field of drug discovery and development.

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved resources .

Future Directions

While specific future directions for this compound are not mentioned in the available literature, similar compounds have shown diverse biological activities, suggesting potential future research directions in pharmacological applications .

properties

IUPAC Name

ethyl 3-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-22-15(20)8-9-19-11-18-16-13(17(19)21)10-14(23-16)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYCZGMNPPJQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate

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